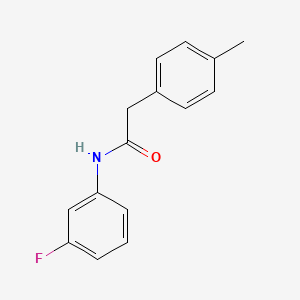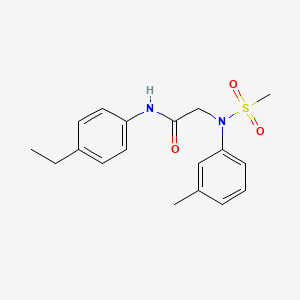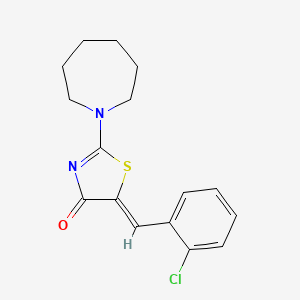
N''-(3-chloro-2-methylphenyl)-2-oxo-N'-phenylpropanehydrazonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N''-(3-chloro-2-methylphenyl)-2-oxo-N'-phenylpropanehydrazonohydrazide, commonly known as CPHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
科学的研究の応用
CPHH has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. CPHH has also been studied for its potential use as a diagnostic tool for certain diseases.
作用機序
The mechanism of action of CPHH is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. CPHH has been reported to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
CPHH has been reported to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of immune responses, and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
実験室実験の利点と制限
CPHH has several advantages for use in lab experiments, including its simple and cost-effective synthesis method, its wide range of biological activities, and its potential applications in various fields of scientific research. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of CPHH, including the exploration of its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal concentration and dosing of CPHH for various applications.
合成法
The synthesis of CPHH involves the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate in ethanol, followed by the reaction of the resulting product with phenylhydrazine in acetic acid. The final product is obtained by the condensation of the resulting hydrazones with acetic anhydride. The overall synthesis method of CPHH is simple and cost-effective, making it a popular choice for scientific research.
特性
IUPAC Name |
N'-anilino-N-(3-chloro-2-methylanilino)-2-oxopropanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11-14(17)9-6-10-15(11)19-21-16(12(2)22)20-18-13-7-4-3-5-8-13/h3-10,18-19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUXHEXROGGMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NNC(=NNC2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NN/C(=N/NC2=CC=CC=C2)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)
![N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5866551.png)


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)